![molecular formula C13H6F7NO B13425785 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group, which impart unique chemical and physical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a difluoroaniline derivative reacts with a difluorophenol derivative in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学研究应用
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Medicine: It is investigated for its potential use in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline involves its interaction with specific molecular targets. The presence of multiple fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]
Uniqueness
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. This configuration imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to similar compounds. Additionally, its stability and resistance to degradation make it valuable in various industrial applications.
属性
分子式 |
C13H6F7NO |
|---|---|
分子量 |
325.18 g/mol |
IUPAC 名称 |
5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluoroaniline |
InChI |
InChI=1S/C13H6F7NO/c14-6-3-7(15)11(4-10(6)21)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
InChI 键 |
YDPRVBGCYKSIDW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)N)F)F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
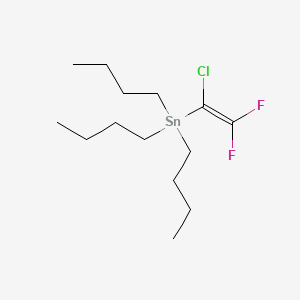
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)
![(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol](/img/structure/B13425725.png)
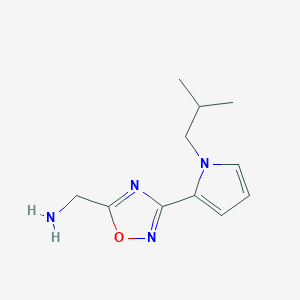
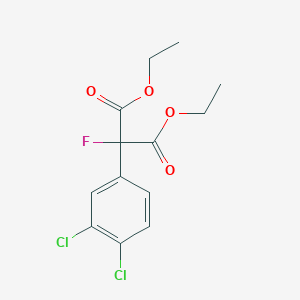

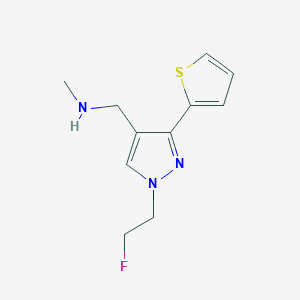

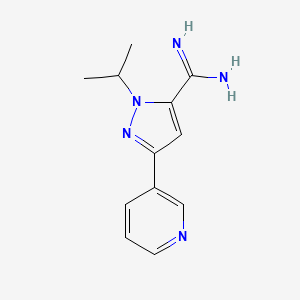
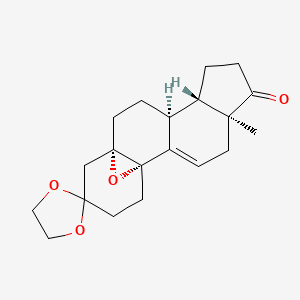
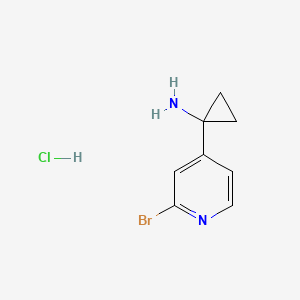
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
